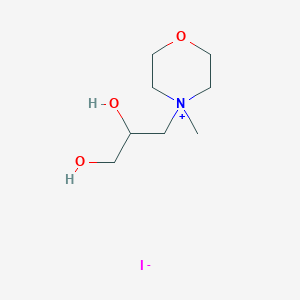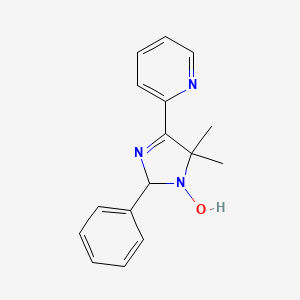![molecular formula C15H19FN2O3 B5968224 4-[2-(3-fluorobenzyl)-4-morpholinyl]-4-oxobutanamide](/img/structure/B5968224.png)
4-[2-(3-fluorobenzyl)-4-morpholinyl]-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(3-fluorobenzyl)-4-morpholinyl]-4-oxobutanamide, also known as FBM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the class of molecules known as amides and has been shown to have a wide range of biochemical and physiological effects. The purpose of
Applications De Recherche Scientifique
4-[2-(3-fluorobenzyl)-4-morpholinyl]-4-oxobutanamide has been investigated for its potential therapeutic applications in a variety of scientific research studies. One study showed that 4-[2-(3-fluorobenzyl)-4-morpholinyl]-4-oxobutanamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study demonstrated that 4-[2-(3-fluorobenzyl)-4-morpholinyl]-4-oxobutanamide has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 4-[2-(3-fluorobenzyl)-4-morpholinyl]-4-oxobutanamide has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 4-[2-(3-fluorobenzyl)-4-morpholinyl]-4-oxobutanamide is not fully understood, but it is believed to act through multiple pathways. One of the proposed mechanisms of action is through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 4-[2-(3-fluorobenzyl)-4-morpholinyl]-4-oxobutanamide has also been shown to modulate the activity of various enzymes and receptors, including COX-2, 5-LOX, and PPARγ.
Biochemical and Physiological Effects:
4-[2-(3-fluorobenzyl)-4-morpholinyl]-4-oxobutanamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, neuroprotective, and anticancer properties, 4-[2-(3-fluorobenzyl)-4-morpholinyl]-4-oxobutanamide has been shown to have analgesic effects by reducing pain sensitivity. 4-[2-(3-fluorobenzyl)-4-morpholinyl]-4-oxobutanamide has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[2-(3-fluorobenzyl)-4-morpholinyl]-4-oxobutanamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 4-[2-(3-fluorobenzyl)-4-morpholinyl]-4-oxobutanamide has been shown to have low toxicity and good bioavailability, making it a safe and effective compound for use in animal studies. However, one limitation of using 4-[2-(3-fluorobenzyl)-4-morpholinyl]-4-oxobutanamide in lab experiments is its limited solubility in water, which can make it difficult to administer to animals.
Orientations Futures
There are several potential future directions for research on 4-[2-(3-fluorobenzyl)-4-morpholinyl]-4-oxobutanamide. One area of interest is the development of 4-[2-(3-fluorobenzyl)-4-morpholinyl]-4-oxobutanamide as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another potential direction is the investigation of 4-[2-(3-fluorobenzyl)-4-morpholinyl]-4-oxobutanamide as a treatment for metabolic disorders, such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanism of action of 4-[2-(3-fluorobenzyl)-4-morpholinyl]-4-oxobutanamide and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
4-[2-(3-fluorobenzyl)-4-morpholinyl]-4-oxobutanamide is synthesized through a multistep reaction that involves the condensation of 3-fluorobenzylamine and 4-morpholinecarboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is purified through column chromatography to yield 4-[2-(3-fluorobenzyl)-4-morpholinyl]-4-oxobutanamide as a white solid.
Propriétés
IUPAC Name |
4-[2-[(3-fluorophenyl)methyl]morpholin-4-yl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c16-12-3-1-2-11(8-12)9-13-10-18(6-7-21-13)15(20)5-4-14(17)19/h1-3,8,13H,4-7,9-10H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRMTQSWFSGNBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC(=O)N)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B5968144.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B5968150.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B5968161.png)

![N-hexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5968167.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-[(4-methylphenyl)thio]propanamide](/img/structure/B5968168.png)
![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5968173.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(methylthio)benzyl]methanamine](/img/structure/B5968177.png)

![2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4-quinazolinol](/img/structure/B5968200.png)
![5-(3-fluorophenyl)-2-(2-propyn-1-ylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B5968202.png)
![ethyl 4-{3-(2-hydroxyethyl)-4-[(6-methyl-2-pyridinyl)methyl]-1-piperazinyl}-1-piperidinecarboxylate](/img/structure/B5968227.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5968228.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5968236.png)